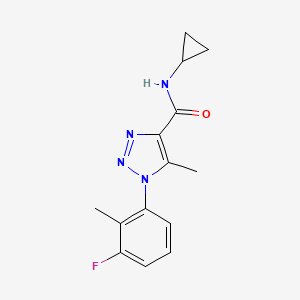

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O/c1-8-11(15)4-3-5-12(8)19-9(2)13(17-18-19)14(20)16-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHBGWUBVMRHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NC3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, recognized for its diverse biological activities. The compound features a cyclopropyl group and a fluorinated aromatic moiety, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₅H₁₇FN₄O

- Molecular Weight : 288.32 g/mol

- CAS Number : 1326919-60-1

The presence of the carboxamide functional group enhances solubility and biological activity, making it a candidate for medicinal chemistry applications.

Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to biological targets |

| Fluorinated Aromatic Moiety | Improves metabolic stability and bioactivity |

| Carboxamide Group | Increases solubility and bioavailability |

N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits a broad spectrum of biological activities attributed to its structural features. In silico studies suggest that the compound interacts favorably with various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking simulations indicate stable interactions with key proteins, which may enhance its therapeutic efficacy.

Antimicrobial Activity

Compounds containing the triazole moiety have been reported to exhibit significant antimicrobial properties. N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in inhibiting bacterial growth in vitro.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| HCT-116 (Colon Cancer) | 2.41 |

| U-937 (Leukemia) | 0.48 |

Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, indicating its potential as a therapeutic agent in oncology.

Study 1: Anticancer Activity Evaluation

In a recent study published in MDPI, N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide was evaluated for its anticancer activity against MCF-7 and HCT-116 cell lines. The findings indicated that the compound exhibited significant cytotoxicity with IC₅₀ values of 0.65 µM and 2.41 µM respectively. The mechanism of action was linked to apoptosis induction via increased caspase activity .

Study 2: Molecular Docking Studies

Molecular docking studies conducted on this compound revealed strong hydrophobic interactions with the active sites of key enzymes involved in cancer metabolism. The results suggest that modifications to the structural components could enhance binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The compound belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide family. Key structural analogs include:

Crystallographic and Conformational Differences

- Crystal Packing : Compounds 4 and 5 () exhibit isostructural triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. The target compound’s bulkier 3-fluoro-2-methylphenyl group may disrupt this packing, unlike the simpler 4-fluorophenyl in Compound 5 .

- Molecular Planarity : Analogs like ZIPSEY (CCDC: ZIPSEY) show near-planar triazole-carboxamide cores stabilized by intramolecular hydrogen bonds (N–H···O), whereas the target compound’s cyclopropyl group may introduce torsional strain, altering planarity .

Key Research Findings and Implications

- Substituent Effects : Fluorine and cyclopropyl groups improve metabolic stability and target engagement, as seen in mGlu1 NAMs (FTIDC, CFMTI) .

- Structural Flexibility : Bulky aryl groups (e.g., 3-fluoro-2-methylphenyl) may reduce crystallinity compared to para-substituted analogs, complicating formulation .

Data Tables

Table 1: Structural Comparison of Selected Analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions involving triazole precursors and functionalized aryl halides. For example, a general procedure involves coupling 1,2,3-triazole-4-carboxylic acid derivatives with cyclopropylamine under anhydrous conditions in dimethylformamide (DMF) with potassium carbonate as a base . Reaction optimization studies suggest that temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly affect yields (60–85%). Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. How can structural elucidation be performed to confirm the regiochemistry of the triazole ring?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical. For triazole derivatives, the chemical shift of the C-4 carbonyl carbon (δ ~160–165 ppm) and coupling patterns of adjacent protons (e.g., J = 2–4 Hz for meta-fluorine coupling) confirm regiochemistry . X-ray crystallography may further resolve ambiguities, as seen in analogous triazole-carboxamide structures .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact in vitro assays?

- Methodological Answer : The compound’s low water solubility (<0.1 mg/mL at 25°C) necessitates the use of co-solvents (e.g., DMSO ≤1% v/v) in biological assays. Calculated logP values (~3.2 via PubChem algorithms) indicate moderate lipophilicity, which may influence membrane permeability . Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrin derivatives are recommended to enhance solubility for cell-based studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity to target enzymes?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps), which correlate with interactions in enzyme active sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cytochrome P450 isoforms or kinase domains can validate hypothesized binding modes. For example, fluorophenyl groups may engage in halogen bonding with Thr-124 in CYP3A4 .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across different assay platforms?

- Methodological Answer : Discrepancies in IC values (e.g., fluorometric vs. radiometric assays) may arise from assay interference (e.g., fluorescence quenching by the triazole ring). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics, cellular thermal shift assays) is advised. Normalization to control compounds with known inhibition profiles (e.g., ketoconazole for CYP3A4) reduces platform-specific biases .

Q. How can in vivo pharmacokinetic studies be designed to address the compound’s metabolic instability?

- Methodological Answer : Radiolabeled (e.g., ) versions of the compound enable mass balance studies in rodent models. LC-MS/MS quantifies metabolites in plasma and excreta, identifying major degradation pathways (e.g., oxidative defluorination or triazole ring cleavage). Co-administration with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) can isolate enzymatic vs. non-enzymatic degradation routes .

Contradictions and Future Directions

- Contradiction : While computational models predict high CYP3A4 affinity, in vitro assays show weak inhibition. This may reflect differences between recombinant enzymes and human liver microsomes .

- Future Research :

- Develop derivatives with polar substituents (e.g., hydroxyl groups) to improve solubility without compromising target affinity .

- Investigate off-target effects via proteome-wide profiling (e.g., affinity-based protein profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.